Cas no 2580208-13-3 (4-Bromothieno[2,3-c]pyridine-2-sulfonamide)

4-Bromothieno[2,3-c]pyridine-2-sulfonamide structure
2580208-13-3 structure
商品名:4-Bromothieno[2,3-c]pyridine-2-sulfonamide
CAS番号:2580208-13-3
MF:C7H5BrN2O2S2
メガワット:293.160797834396
CID:6467014
PubChem ID:165891758

4-Bromothieno[2,3-c]pyridine-2-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2580208-13-3
    • 4-bromothieno[2,3-c]pyridine-2-sulfonamide
    • EN300-27734481
    • 4-Bromothieno[2,3-c]pyridine-2-sulfonamide
    • インチ: 1S/C7H5BrN2O2S2/c8-5-2-10-3-6-4(5)1-7(13-6)14(9,11)12/h1-3H,(H2,9,11,12)
    • InChIKey: ZVIWCAAVZZVRTH-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=CC2=C1C=C(S2)S(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 291.89758g/mol
  • どういたいしつりょう: 291.89758g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 110Ų

4-Bromothieno[2,3-c]pyridine-2-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27734481-0.25g
4-bromothieno[2,3-c]pyridine-2-sulfonamide
2580208-13-3 95.0%
0.25g
$1196.0 2025-03-19
Enamine
EN300-27734481-0.1g
4-bromothieno[2,3-c]pyridine-2-sulfonamide
2580208-13-3 95.0%
0.1g
$1144.0 2025-03-19
Enamine
EN300-27734481-1.0g
4-bromothieno[2,3-c]pyridine-2-sulfonamide
2580208-13-3 95.0%
1.0g
$1299.0 2025-03-19
Enamine
EN300-27734481-2.5g
4-bromothieno[2,3-c]pyridine-2-sulfonamide
2580208-13-3 95.0%
2.5g
$2548.0 2025-03-19
Enamine
EN300-27734481-5.0g
4-bromothieno[2,3-c]pyridine-2-sulfonamide
2580208-13-3 95.0%
5.0g
$3770.0 2025-03-19
Enamine
EN300-27734481-10.0g
4-bromothieno[2,3-c]pyridine-2-sulfonamide
2580208-13-3 95.0%
10.0g
$5590.0 2025-03-19
Enamine
EN300-27734481-0.05g
4-bromothieno[2,3-c]pyridine-2-sulfonamide
2580208-13-3 95.0%
0.05g
$1091.0 2025-03-19
Enamine
EN300-27734481-0.5g
4-bromothieno[2,3-c]pyridine-2-sulfonamide
2580208-13-3 95.0%
0.5g
$1247.0 2025-03-19

4-Bromothieno[2,3-c]pyridine-2-sulfonamide 関連文献

4-Bromothieno[2,3-c]pyridine-2-sulfonamideに関する追加情報

Professional Introduction to 4-Bromothieno[2,3-c]pyridine-2-sulfonamide (CAS No. 2580208-13-3)

4-Bromothieno[2,3-c]pyridine-2-sulfonamide, with the CAS number 2580208-13-3, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyridine sulfonamide class, a scaffold that has been widely explored for its potential biological activities. The presence of both bromine and sulfonamide functional groups in its molecular structure enhances its utility as a key intermediate in the synthesis of various pharmacologically active agents.

The thieno[2,3-c]pyridine core is a fused bicyclic system consisting of a thiophene ring connected to a pyridine ring. This particular arrangement imparts unique electronic and steric properties to the molecule, making it an attractive candidate for further derivatization and functionalization. The sulfonamide moiety at the 2-position not only influences the solubility and metabolic stability of the compound but also serves as a versatile handle for further chemical modifications.

In recent years, there has been a surge in research focused on developing novel thienopyridine derivatives as scaffolds for drug discovery. The bromine atom at the 4-position of the thienopyridine ring is particularly noteworthy, as it provides a reactive site for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. These reactions are fundamental in constructing more elaborate molecular architectures, enabling the synthesis of complex drug candidates with tailored biological properties.

One of the most compelling aspects of 4-Bromothieno[2,3-c]pyridine-2-sulfonamide is its potential application in the development of small-molecule inhibitors targeting various disease-related pathways. For instance, studies have demonstrated that thienopyridine sulfonamides can exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in cancer progression and inflammatory diseases. The sulfonamide group is known to modulate enzyme binding through hydrogen bonding interactions, while the bromine substituent can be leveraged to enhance binding affinity through halogen bonding or π-stacking interactions.

Recent advancements in computational chemistry have further highlighted the promise of this compound. Molecular docking studies have shown that derivatives of 4-Bromothieno[2,3-c]pyridine-2-sulfonamide can effectively interact with specific protein targets, suggesting their potential as lead compounds for drug development. These virtual screening approaches have accelerated the identification of promising candidates that warrant further experimental validation.

The synthesis of 4-Bromothieno[2,3-c]pyridine-2-sulfonamide typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include cyclization reactions to form the thienopyridine core, followed by functional group interconversions such as bromination and sulfonation. The introduction of the sulfonamide group typically requires nucleophilic substitution or condensation reactions under controlled conditions to ensure high yield and purity.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic properties of thienopyridine derivatives make them suitable candidates for organic semiconductors and optoelectronic materials. Researchers have explored their use in fabricating organic light-emitting diodes (OLEDs) and photovoltaic devices, where such molecules contribute to efficient charge transport and light emission.

The growing interest in 4-Bromothieno[2,3-c]pyridine-2-sulfonamide underscores its significance as a versatile building block in synthetic chemistry. Its ability to undergo diverse chemical transformations while maintaining structural integrity makes it an invaluable asset in both academic research and industrial drug development programs. As our understanding of its reactivity and biological profile continues to expand, this compound is poised to play an increasingly pivotal role in future therapeutic innovations.

Future research directions may focus on optimizing synthetic routes to improve scalability and cost-efficiency while exploring novel derivatives with enhanced pharmacological properties. Additionally, investigating its behavior under various physiological conditions will provide crucial insights into its potential as a drug candidate or material precursor. The intersection of medicinal chemistry with computational modeling and materials science ensures that compounds like 4-Bromothieno[2,3-c]pyridine-2-sulfonamide will remain at the forefront of scientific discovery.

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